5-Amino-2-(pyrrolidin-1-yl)benzonitrile 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 219921-68-3
VCID: VC2029530
InChI: InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
SMILES: C1CCN(C1)C2=C(C=C(C=C2)N)C#N
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

CAS No.: 219921-68-3

Cat. No.: VC2029530

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(pyrrolidin-1-yl)benzonitrile - 219921-68-3

Specification

CAS No. 219921-68-3
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 5-amino-2-pyrrolidin-1-ylbenzonitrile
Standard InChI InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Standard InChI Key FVSSHGNFKHGMDK-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C=C(C=C2)N)C#N
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)N)C#N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3) is characterized by a benzonitrile core with an amino group at position 5 and a pyrrolidin-1-yl group at position 2. The molecular formula is C₁₁H₁₃N₃ with a molecular weight of 187.24 g/mol . The compound contains three nitrogen atoms: one in the pyrrolidine ring, one in the amino group, and one in the nitrile functional group.

The structural features of this compound provide it with unique chemical reactivity and potential biological activities. The pyrrolidine ring, as a saturated nitrogen heterocycle, enhances the compound's three-dimensional profile and creates opportunities for stereochemical interactions with biological targets .

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
CAS Number219921-68-3
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
IUPAC Name5-amino-2-pyrrolidin-1-ylbenzonitrile
InChIInChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
InChIKeyFVSSHGNFKHGMDK-UHFFFAOYSA-N
SMILESC1CCN(C1)C2=C(C=C(C=C2)N)C#N

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile typically involves strategic functionalization of a properly substituted benzene ring. Although detailed synthetic procedures specifically for this compound were limited in the available literature, general approaches for similar compounds suggest several viable pathways .

One potential synthetic route may involve:

  • Starting with a suitable 2-halobenzonitrile

  • Introduction of the pyrrolidine ring through nucleophilic aromatic substitution

  • Reduction of a nitro group to yield the amino functionality at position 5

The specific reaction conditions would require careful control to ensure selectivity and high yield of the desired product.

Alternative Preparation Methods

An alternative approach might involve:

  • Nucleophilic substitution reaction of pyrrolidine with a properly substituted benzonitrile containing a good leaving group at position 2

  • Subsequent functionalization to introduce the amino group at position 5

These synthetic methods would typically require appropriate catalysts, controlled temperature conditions, and suitable solvents to optimize yield and purity .

Biological Activity and Research Applications

Pharmacological Applications

5-Amino-2-(pyrrolidin-1-yl)benzonitrile has been noted for its utility as a reagent in the preparation of antidiabetic medications, specifically repaglinide and other related benzoic acid derivatives . This suggests its importance in pharmaceutical synthesis, particularly in the development of compounds targeting glucose metabolism.

The pyrrolidine motif is found in numerous pharmaceutically active compounds, including those targeting central nervous system disorders, diabetes, bacterial infections, inflammation, and cancer . While specific pharmacological data for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile itself were limited in the available literature, its structural features suggest potential for diverse biological activities.

Research Utility

As a well-defined chemical entity with specific functional groups, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile serves as a valuable building block in medicinal chemistry research. Its utility extends to:

  • Structure-activity relationship studies

  • Development of novel synthetic methodologies

  • Creation of compound libraries for drug discovery efforts

  • Synthesis of more complex molecular scaffolds with therapeutic potential

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile have been identified in the chemical literature, differing in key functional groups or structural elements. These variations can significantly impact the compounds' chemical reactivity and biological activity profiles.

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Differences
5-Amino-2-(1H-pyrrol-1-yl)benzonitrileC₁₁H₉N₃183.21 g/molContains a pyrrol group instead of a pyrrolidine group
5-Amino-2-pyrrolidin-1-yl-benzamideC₁₁H₁₅N₃O205.26 g/molContains an amide group instead of a nitrile group

Structure-Activity Relationship Considerations

The structural differences between 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and its analogs highlight important structure-activity relationship (SAR) considerations:

  • Saturation state of the nitrogen heterocycle: The saturated pyrrolidine ring in 5-Amino-2-(pyrrolidin-1-yl)benzonitrile versus the unsaturated pyrrole ring in 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile affects molecular geometry, conformational flexibility, and electronic properties, potentially impacting receptor binding and biological activity .

  • Nature of the functional group: The nitrile group in 5-Amino-2-(pyrrolidin-1-yl)benzonitrile versus the amide group in 5-Amino-2-pyrrolidin-1-yl-benzamide results in different hydrogen bonding capabilities, metabolic stability, and physicochemical properties .

These structural variations provide important insights for rational drug design efforts, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties of compounds containing these structural elements.

Applications in Chemical Research

Synthetic Applications

The unique structure of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile makes it valuable in various synthetic applications:

  • As an intermediate in the synthesis of more complex molecules with potential therapeutic properties

  • In the preparation of antidiabetic medications, particularly repaglinide and related compounds

  • As a building block for the development of new chemical entities with specific structural features

  • For the synthesis of compounds targeting specific biological pathways

Analytical Applications

The well-defined structure and functional groups of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile make it potentially useful in analytical chemistry:

  • As a reference standard for chromatographic methods

  • For the development and validation of spectroscopic techniques

  • In the calibration of analytical instruments for nitrogen-containing heterocyclic compounds

Future Research Directions

Further research on 5-Amino-2-(pyrrolidin-1-yl)benzonitrile could focus on:

  • Development of optimized synthetic routes with improved yields and purity

  • Detailed investigation of its potential biological activities

  • Exploration of its utility as a building block for new therapeutic agents

  • Structure-activity relationship studies to understand the impact of structural modifications on biological activity

SupplierCatalog NumberPurityPackaging Options
Acros PharmaPYR512≥98.00%1g, 5g, 10g
MolCoreCS16909≥98.00%Not specified

Quality Control Parameters

Commercial samples of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile typically undergo quality control testing to ensure high purity and consistent performance in research applications. Standard analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC analysis, are likely employed to verify the identity and purity of the compound before distribution to end-users .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator